

Analytical Validation Guide: Identity Confirmation of 2-Hydroxy-3,5,4'-trichlorobenzophenone

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Compound of Interest

Compound Name:	2-Hydroxy-3,5,4'-trichlorobenzophenone
CAS No.:	99585-50-9
Cat. No.:	B6331720

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Executive Summary & Application Context

2-Hydroxy-3,5,4'-trichlorobenzophenone (CAS: 334702-99-7) is a critical halogenated benzophenone derivative, often utilized as a specialized intermediate in the synthesis of anthelmintics (e.g., salicylanilide derivatives) and high-performance UV stabilizers.

In synthetic workflows—typically involving the Friedel-Crafts acylation of 2,4-dichlorophenol with 4-chlorobenzoyl chloride—the formation of regioisomers and polychlorinated by-products is a persistent risk. Confirming the identity of the specific 3,5,4'-isomer is not merely a purity check; it is a structural necessity to ensure downstream efficacy and regulatory compliance.

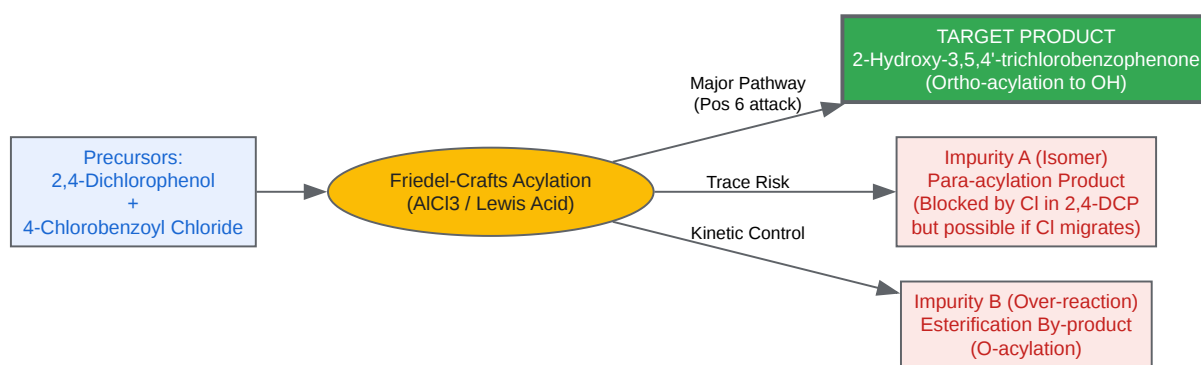
This guide compares the three primary analytical methodologies (NMR, HPLC-MS, and Thermal/IR) used to validate this specific synthesis product, providing a definitive protocol for distinguishing the target from its likely impurities.

Synthesis Logic & Impurity Profile

To understand what we are analyzing, we must understand how it is made. The identity confirmation process is essentially a negation of specific by-products.

Mechanistic Pathway & Impurity Risks

The standard synthesis involves the acylation of 2,4-dichlorophenol. The directing effects of the hydroxyl group (ortho/para director) vs. the chlorines dictate the product profile.



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Figure 1: Reaction pathway showing the genesis of the target compound and potential structural analogues that necessitate rigorous confirmation.

Comparative Analysis of Validation Methods

The following table contrasts the performance of analytical techniques in the specific context of **2-Hydroxy-3,5,4'-trichlorobenzophenone**.

Feature	1H NMR Spectroscopy	HPLC-MS/MS	FT-IR & Melting Point
Primary Role	Structural Certitude (Gold Standard)	Trace Quantification	Routine QC / Quick Check
Specificity	High. Distinguishes substitution patterns (e.g., 3,5- vs 3,6-dichloro).	Medium. Isomers often have identical masses and similar fragmentation.	Low. Many isomers have similar MPs and functional groups.
Limit of Detection	~0.1 - 1% impurity	< 0.01% impurity (ppm level)	> 1% impurity
Critical Data Point	Coupling constants () of Ring A protons.	Molecular ion () & Cl isotope pattern.	Carbonyl shift () & .
Throughput	Low (requires workup).	High (automated).	High (instant).
Verdict	Mandatory for Batch Release.	Mandatory for Purity Profiling.	Supporting Data Only.

Deep Dive: The NMR Confirmation Protocol

NMR is the only method capable of unambiguously confirming the 3,5-substitution pattern on the phenol ring.

The "Fingerprint" Region

The target molecule consists of two distinct aromatic systems. The confirmation relies on resolving the protons on "Ring A" (the phenol ring).

- Ring A (Phenol side): Contains protons at positions 4 and 6.
 - H-6: Located ortho to the carbonyl and para to a chlorine. It is significantly deshielded.
 - H-4: Located meta to the carbonyl and ortho to a chlorine.

- Coupling: These protons are meta to each other. You must observe a meta-coupling constant () of approximately 2.0 – 2.8 Hz.
- Ring B (Benzoyl side): Contains a 4'-chloro substitution.[1]
 - Appears as a characteristic AA'BB' system (often resembling two doublets) in the 7.4 – 7.8 ppm range.

Experimental Protocol: ¹H NMR Validation

- Sample Prep: Dissolve 10-15 mg of purified solid in 0.6 mL CDCl₃ (Chloroform-d). Ensure complete solubility; if turbid, filter through glass wool.
- Acquisition: Run a standard proton sequence (min. 16 scans) on a ≥300 MHz instrument (400 MHz recommended for clear coupling resolution).
- Analysis Criteria (Pass/Fail):
 - δ ~12.0+ ppm: Broad singlet (1H). Confirms: Intramolecular H-bond (2-OH to Carbonyl). Absence indicates O-acylation impurity.
 - δ ~7.4 - 7.8 ppm: Two doublets (J ~8.5 Hz, 4H total). Confirms: 4'-chlorophenyl group.
 - δ ~7.5 - 7.9 ppm: Two doublets (J ~2.5 Hz, 1H each). Confirms: 3,5-dichloro substitution pattern. Note: If you see a doublet of J ~8 Hz here, you have the wrong isomer (ortho-coupling).

Secondary Validation: HPLC-MS & Physical Properties

While NMR provides the structure, MS provides the composition.

Mass Spectrometry (Isotope Pattern Analysis)

The presence of three chlorine atoms creates a distinct isotopic signature that serves as a "barcode" for the molecule.

- Molecular Ion: Expected

(Negative Mode) or

(Positive Mode).
- Isotope Distribution: Chlorine naturally occurs as

(75%) and

(25%).
 - For a trichloro compound (

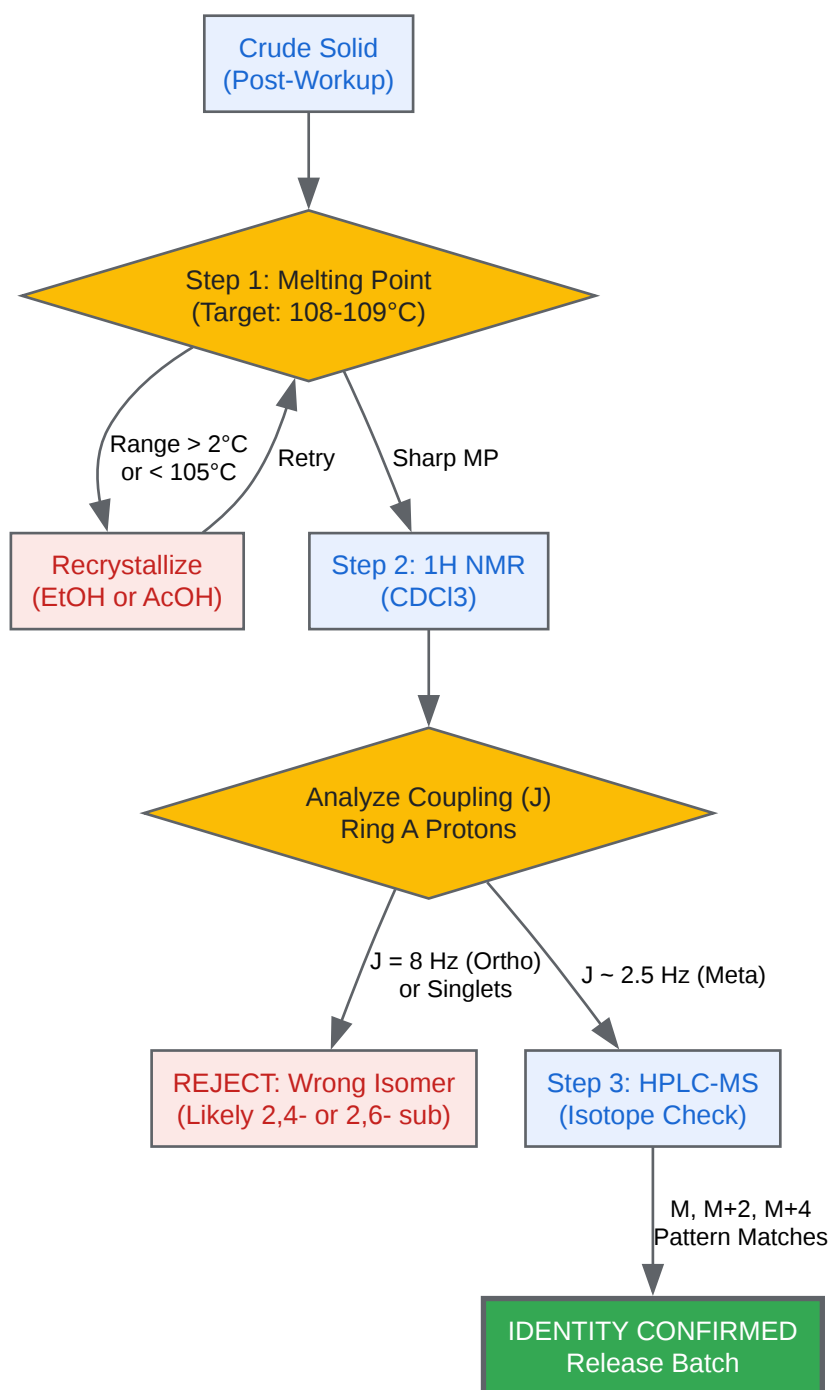
), the M, M+2, M+4, and M+6 peaks should follow an approximate intensity ratio of 100 : 98 : 32 : 3.
 - Protocol: Inject 1 μL of 10 ppm solution (in MeOH) into an ESI-MS system.
 - Validation: If the M+2 peak is <50% of the base peak, the molecule does not contain 3 chlorines.

Thermal & IR Benchmarks

- Melting Point: The pure compound exhibits a sharp melting point at 108 – 109 °C [1]. A range >2°C indicates significant impurity.
- FT-IR (ATR):
 - $\sim 1630\text{ cm}^{-1}$: Chelated Carbonyl (shifted lower than typical 1650+ due to H-bonding).
 - $\sim 3300\text{-}3400\text{ cm}^{-1}$: Weak/Broad OH stretch (often obscured by chelation).

Analytical Workflow Diagram

This decision tree guides the scientist from crude product to confirmed standard.



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Figure 2: Step-by-step validation logic ensuring no false positives.

References

- Indofine Chemical Company. (n.d.). **2-HYDROXY-3,5,4'-TRICHLOROBENZOPHENONE** Product Sheet. Retrieved from [[Link](#)]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24211941, **2-Hydroxy-3,5,4'-trichlorobenzophenone**. Retrieved from [[Link](#)]
- PrepChem. (n.d.). Synthesis of benzophenone derivatives via Friedel-Crafts acylation. (General reference for methodology). Retrieved from [[Link](#)]

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Sources

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